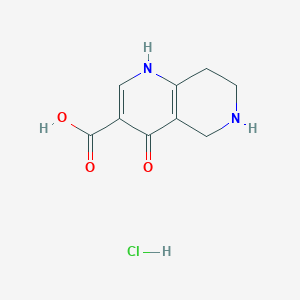![molecular formula C25H16N4O7 B2676177 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1189874-75-6](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H16N4O7 and its molecular weight is 484.424. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazole Natural Product Analogs
Research by Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were evaluated for antitumor activity toward a panel of 11 cell lines in vitro, showing potential as leads for developing new cancer treatments (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Quinazoline Derivatives as Antimicrobial Agents
Gupta et al. (2008) synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones and screened them for antibacterial and antifungal activities. These compounds exhibited notable antimicrobial properties, suggesting the quinazoline core's significance in developing new antimicrobial agents (Gupta, Kashaw, Jatav, & Mishra, 2008).
Anticancer Evaluation of Quinazolinone Derivatives
Salahuddin, Mazumder, and Shaharyar (2014) conducted an in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogues. The study identified compounds with significant growth inhibitory effects on a panel of 60 cell lines, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Salahuddin, Mazumder, & Shaharyar, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione, which is then reacted with 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine to form the second intermediate. The final product is then obtained by coupling the two intermediates using a palladium-catalyzed coupling reaction.", "Starting Materials": [ "2-Amino-5-chlorobenzoic acid", "1,3-benzodioxole", "Thionyl chloride", "Sodium azide", "Sodium hydride", "4-Chloro-7-hydroxyquinazoline", "Palladium acetate", "Triphenylphosphine", "Copper(II) iodide", "N,N-Dimethylformamide", "Acetic acid", "Ethanol" ], "Reaction": [ "1. Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione: 2-Amino-5-chlorobenzoic acid is reacted with 1,3-benzodioxole in the presence of thionyl chloride to form 3-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-hydroxybenzoic acid. This intermediate is then cyclized using sodium hydride to form 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione.", "2. Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine: Sodium azide is reacted with 1,3-benzodioxole in the presence of copper(II) iodide to form 1,3-benzodioxole-5-carboxylic acid azide. This intermediate is then reduced using sodium hydride to form 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine.", "3. Coupling of intermediates: 3-(1,3-benzodioxol-5-ylmethyl)-7-chloroquinazoline-2,4(1H,3H)-dione and 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-amine are coupled using a palladium-catalyzed coupling reaction in the presence of palladium acetate, triphenylphosphine, and N,N-dimethylformamide. The reaction is carried out at elevated temperature and pressure. The final product is obtained after purification using a mixture of acetic acid and ethanol." ] } | |
Número CAS |
1189874-75-6 |
Nombre del producto |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |
Fórmula molecular |
C25H16N4O7 |
Peso molecular |
484.424 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H16N4O7/c30-24-16-4-2-15(23-27-22(28-36-23)14-3-6-19-21(9-14)35-12-33-19)8-17(16)26-25(31)29(24)10-13-1-5-18-20(7-13)34-11-32-18/h1-9H,10-12H2,(H,26,31) |
Clave InChI |
IRDAZTAPZYAKFE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC7=C(C=C6)OCO7)NC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



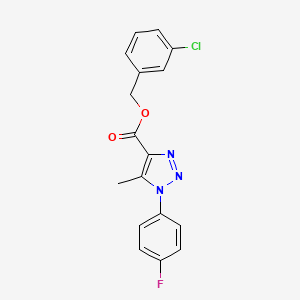

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2676099.png)
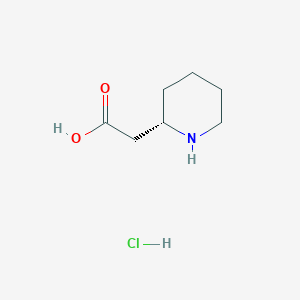
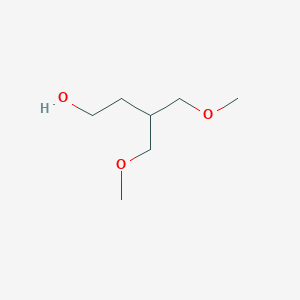
![[3-(Hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B2676104.png)
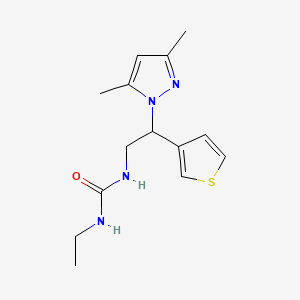
![(Cyclopropylmethyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B2676108.png)
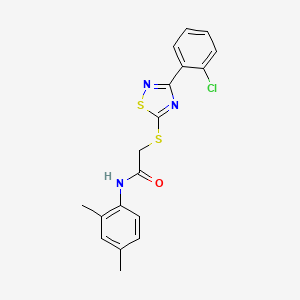
![7-(Benzo[d][1,3]dioxol-5-yl)-4-(naphthalen-1-ylsulfonyl)-1,4-thiazepane](/img/structure/B2676112.png)
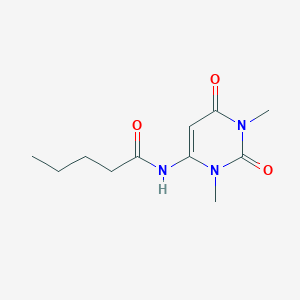
![1,1-Dioxo-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-thiochromene-4-carboxamide](/img/structure/B2676114.png)

